molecular formula C14H28O2 B14514825 5-Ethyl-5-hydroxy-7-methylundecan-6-one CAS No. 62759-48-2

5-Ethyl-5-hydroxy-7-methylundecan-6-one

Cat. No.: B14514825
CAS No.: 62759-48-2
M. Wt: 228.37 g/mol
InChI Key: YNAHMPOCQHVFJA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-hydroxy-7-methylundecan-6-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by reduction and hydroxylation steps. The reaction conditions typically include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction steps, and the process may be scaled up to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-hydroxy-7-methylundecan-6-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-ethyl-7-methylundecan-6-one or 5-ethyl-7-methylundecanoic acid.

    Reduction: Formation of 5-ethyl-5-hydroxy-7-methylundecan-6-ol.

    Substitution: Formation of 5-ethyl-5-chloro-7-methylundecan-6-one or 5-ethyl-5-amino-7-methylundecan-6-one.

Scientific Research Applications

5-Ethyl-5-hydroxy-7-methylundecan-6-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-hydroxy-7-methylundecan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5-hydroxy-7-methylundecan-2-one
  • 5-Ethyl-5-hydroxy-7-methylundecan-8-one
  • 5-Ethyl-5-hydroxy-7-methylundecan-4-one

Comparison

5-Ethyl-5-hydroxy-7-methylundecan-6-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

62759-48-2

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

5-ethyl-5-hydroxy-7-methylundecan-6-one

InChI

InChI=1S/C14H28O2/c1-5-8-10-12(4)13(15)14(16,7-3)11-9-6-2/h12,16H,5-11H2,1-4H3

InChI Key

YNAHMPOCQHVFJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(=O)C(CC)(CCCC)O

Origin of Product

United States

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